molecular formula C6H18N4 B590189 Triethylenetetramine-d4  Tetrahydrochoride CAS No. 1067245-32-2

Triethylenetetramine-d4 Tetrahydrochoride

Cat. No.: B590189
CAS No.: 1067245-32-2
M. Wt: 150.262
InChI Key: VILCJCGEZXAXTO-NZLXMSDQSA-N
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Description

Triethylenetetramine-d4 Tetrahydrochloride is a deuterated form of triethylenetetramine, a copper-chelating agent. This compound is primarily used in scientific research due to its ability to bind copper ions selectively. It is structurally similar to linear polyamine compounds such as spermidine and spermine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Triethylenetetramine-d4 Tetrahydrochloride involves the reaction of protected triethylenetetramine with hydrochloric acid in an aqueous medium. This process yields the tetrahydrochloride salt with high purity by controlling the formation of inorganic impurities and undesired salts .

Industrial Production Methods

Industrial production of Triethylenetetramine-d4 Tetrahydrochloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving advanced purification techniques to remove any by-products or impurities .

Chemical Reactions Analysis

Types of Reactions

Triethylenetetramine-d4 Tetrahydrochloride undergoes various chemical reactions, including:

    Chelation: It forms stable complexes with metal ions, particularly copper.

    Substitution: It can participate in nucleophilic substitution reactions due to the presence of multiple amine groups.

Common Reagents and Conditions

    Chelation: Typically involves aqueous solutions of metal salts.

    Substitution: Often carried out in the presence of strong bases or under acidic conditions.

Major Products

    Chelation: Forms stable metal complexes.

    Substitution: Produces substituted amine derivatives.

Scientific Research Applications

Triethylenetetramine-d4 Tetrahydrochloride is widely used in various fields of scientific research:

    Chemistry: As a chelating agent in coordination chemistry and catalysis.

    Biology: In studies involving metal ion homeostasis and enzyme inhibition.

    Medicine: Investigated for its potential in treating diseases related to metal ion imbalance, such as Wilson’s disease.

    Industry: Used in affinity chromatography as a primary amine displacer

Mechanism of Action

The primary mechanism of action of Triethylenetetramine-d4 Tetrahydrochloride involves its ability to chelate copper ions. By binding to copper, it promotes the excretion of excess copper from the body, thereby reducing copper toxicity. This mechanism is particularly beneficial in treating conditions like Wilson’s disease .

Comparison with Similar Compounds

Similar Compounds

  • Spermidine
  • Spermine
  • Tetraethylenepentamine

Uniqueness

Triethylenetetramine-d4 Tetrahydrochloride is unique due to its deuterated form, which provides enhanced stability and allows for more precise studies in research applications. Its strong copper-chelating properties make it particularly effective in applications where copper ion regulation is crucial .

Properties

CAS No.

1067245-32-2

Molecular Formula

C6H18N4

Molecular Weight

150.262

IUPAC Name

N,N/'-bis(2-aminoethyl)-1,1,2,2-tetradeuterioethane-1,2-diamine

InChI

InChI=1S/C6H18N4/c7-1-3-9-5-6-10-4-2-8/h9-10H,1-8H2/i5D2,6D2

InChI Key

VILCJCGEZXAXTO-NZLXMSDQSA-N

SMILES

C(CNCCNCCN)N

Synonyms

N1,N2-Bis(2-aminoethyl)-1,2-ethanediamine-d4 Tetrahydrochoride;  1,2-Bis(2-aminoethylamino)ethane-d4 Tetrahydrochoride;  1,4,7,10-Tetraazadecane-d4 Tetrahydrochoride;  1,8-Diamino-3,6-diazaoctane-d4 Tetrahydrochoride;  3,6-Diazaoctane-1,8-diamine-d4 Tetr

Origin of Product

United States

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